2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine
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Overview
Description
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine is a synthetic organic compound that features a piperidine ring substituted with a tert-butylthio group and a cyclobutylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.
Attachment of the Cyclobutylmethanone Moiety: The final step involves the attachment of the cyclobutylmethanone group through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopropyl)methanone: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
(2-((Tert-butylthio)methyl)piperidin-1-yl)(cyclopentyl)methanone: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
Uniqueness
2-[(tert-butylsulfanyl)methyl]-1-cyclobutanecarbonylpiperidine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOS/c1-15(2,3)18-11-13-9-4-5-10-16(13)14(17)12-7-6-8-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVRYPIBKYPEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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